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Compound of Interest

Compound Name:
6-(hydroxymethyl)quinolin-2(1H)-

one

CAS No.: 103702-27-8

Cat. No.: B3045250 Get Quote

Executive Summary
This technical guide provides a rigorous comparison between the parent scaffold 2-

hydroxyquinoline (also known as carbostyril or quinolin-2(1H)-one) and its functionalized

derivative, 6-(hydroxymethyl)quinolin-2(1H)-one. While they share the core bicyclic

heterocycle, the presence of the hydroxymethyl group at the C6 position in the latter

fundamentally alters its solubility profile, reactivity landscape, and utility in drug discovery.

2-Hydroxyquinoline serves primarily as a stable pharmacophore and a substrate for

electrophilic aromatic substitution.

6-(Hydroxymethyl)quinolin-2(1H)-one acts as a bifunctional building block, offering a

"benzylic-like" alcohol handle for conjugation, making it a critical intermediate for

synthesizing complex PDE3 inhibitors and fluorescent probes.

Structural Identity and Tautomeric Equilibrium
Understanding the electronic environment of these molecules is the prerequisite for successful

synthetic manipulation. Both compounds are subject to lactam-lactim tautomerism, a

phenomenon that dictates their nucleophilicity and binding modes.
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The Lactam-Lactim Paradigm
Although often named "2-hydroxyquinoline," thermodynamic studies confirm that the lactam

form (quinolin-2(1H)-one) predominates in both the solid state and polar solvents (e.g., DMSO,

Methanol, Water). The driving force is the resonance stabilization energy of the amide-like

linkage in the heterocyclic ring.

Lactam (Preferred): Features a carbonyl at C2 and a protonated nitrogen (NH). This form is

responsible for the high melting points and hydrogen-bond donor capability.

Lactim (Minor): Features a hydroxyl group at C2 and a basic pyridine-like nitrogen. This form

is accessible via O-alkylation conditions but is thermodynamically less stable.

Visualization of Tautomeric States
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The Lactam form presents an NH donor
and Carbonyl acceptor.

The Lactim form presents an OH donor
and Pyridine-N acceptor.
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Figure 1: Tautomeric equilibrium favoring the lactam species. The stability of the amide bond

drives the equilibrium to the left.

Physicochemical Profile
The introduction of the hydroxymethyl group at C6 significantly increases the polarity and

hydrogen-bonding capacity of the molecule compared to the parent scaffold.
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Property
2-Hydroxyquinoline
(Parent)

6-
(Hydroxymethyl)quinolin-
2(1H)-one

Molecular Formula C₉H₇NO C₁₀H₉NO₂

Molecular Weight 145.16 g/mol 175.19 g/mol

Primary Functional Group Cyclic Amide (Lactam) Cyclic Amide + Primary Alcohol

H-Bond Donors 1 (NH) 2 (NH, OH)

H-Bond Acceptors 1 (C=O) 2 (C=O, OH)

Predicted LogP ~1.2 - 1.5 ~0.5 - 0.8 (More Polar)

Solubility
Low in water; Soluble in hot

EtOH, DMSO

Improved water solubility;

Soluble in MeOH, DMSO

UV/Vis Characteristics λmax ~230, 270, 330 nm
Similar absorption, potential

bathochromic shift

Synthetic Methodologies
The synthesis of the 6-hydroxymethyl derivative requires avoiding the direct functionalization of

the parent ring, which is prone to non-selective electrophilic substitution. Instead, a "pre-

functionalized" approach is standard.

Synthesis of 6-(Hydroxymethyl)quinolin-2(1H)-one
The most robust route involves the reduction of an ester precursor. This ensures the carbon

scaffold is intact before the sensitive alcohol is generated.

Protocol:

Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-6-carboxylate.

Reagent: Diisobutylaluminum hydride (DIBAL-H) or LiBH₄ (selective reduction).

Conditions: Anhydrous THF, 0°C to RT.
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Workup: Fieser workup to remove aluminum salts, followed by recrystallization from

Ethanol/Water.

Synthesis Workflow Diagram

Precursor:
4-Aminobenzyl alcohol

(or 4-Nitrobenzyl alcohol)

Step 1: Cyclization
(Knorr or Heck Reaction)
Forming Quinolone Core

 + Acrylates/Malonates

Intermediate:
Ethyl 2-oxo-1,2-dihydro-
quinoline-6-carboxylate

 Esterification (if acid)

Step 2: Selective Reduction
(DIBAL-H or LiBH4 / THF)

 Reduction

Target:
6-(Hydroxymethyl)quinolin-2(1H)-one

 Workup & Purification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3045250?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Synthetic pathway from aniline precursors to the target hydroxymethyl derivative via

an ester intermediate.[1]

Reactivity & Functionalization: The "Warhead"
Concept
The critical distinction for drug development lies in the reactivity of the C6-hydroxymethyl

group. In 2-hydroxyquinoline, the C6 position is merely an aromatic CH, requiring harsh

conditions (nitration, halogenation) to modify. In 6-(hydroxymethyl)quinolin-2(1H)-one, the

C6 position is a "benzylic-like" alcohol, ready for mild and selective transformation.

The Alcohol Handle (C6-CH₂OH)
This group behaves similarly to benzyl alcohol but is electronically influenced by the electron-

deficient quinolone ring.

Oxidation: Can be oxidized to the aldehyde (6-formyl) using MnO₂ or Swern conditions. This

aldehyde is a gateway to reductive amination.

Halogenation: Reaction with Thionyl Chloride (SOCl₂) yields 6-(chloromethyl)quinolin-2(1H)-

one.

Note: This chloride is a potent alkylating agent (electrophile) used to attach the quinolone

headgroup to other pharmacophores (e.g., piperazines in antipsychotics).

The Lactam Handle (N-H vs O-H)
Both molecules share this reactivity.

N-Alkylation: Treatment with alkyl halides and mild base (K₂CO₃) generally favors N-

alkylation (forming N-substituted quinolones).

O-Alkylation: Requires silver salts (Ag₂CO₃) or specific hard electrophiles to trap the lactim

form (forming 2-alkoxyquinolines).

Biological & Pharmacological Significance[2][3][4]
2-Hydroxyquinoline (The Scaffold)
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Role: Acts as a metabolic marker and a structural core.

Activity: Minimal intrinsic activity, but serves as the backbone for drugs like Brexpiprazole

and Aripiprazole (though these often utilize the 7-hydroxy or dihydro analogs).

6-(Hydroxymethyl)quinolin-2(1H)-one (The Linker)
Role: A functional intermediate for constructing "dumbbell" shaped molecules or extended

SAR series.

Specific Application:

PDE3 Inhibitors: The hydroxymethyl group allows for the ether-linkage construction seen

in cilostazol analogs.

Fluorescent Probes: The quinolone core is fluorogenic. Derivatizing the C6 alcohol allows

this fluorophore to be "clicked" onto proteins or peptides without quenching the

fluorescence of the core ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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